acetic acid;N-benzyl-1-cyclopropylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

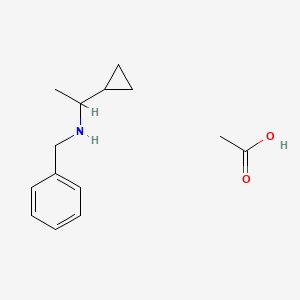

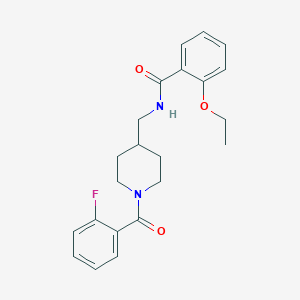

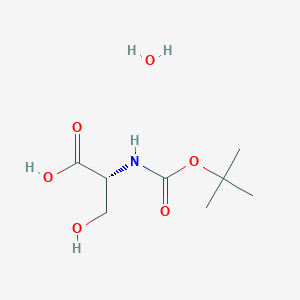

“Acetic acid;N-benzyl-1-cyclopropylethanamine” is a compound that consists of acetic acid and N-benzyl-1-cyclopropylethanamine . Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . N-benzyl-1-cyclopropylethanamine is a primary amine that can accommodate two protecting groups .

Synthesis Analysis

The synthesis of “acetic acid;N-benzyl-1-cyclopropylethanamine” could involve the esterification of acetic acid and N-benzyl-1-cyclopropylethanamine . Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The structure of acetic acid is given by CH₃(C=O)OH, or CH₃CO₂H . It is essentially a methyl group with a carboxyl functional group attached to it . The structure of N-benzyl-1-cyclopropylethanamine is not explicitly mentioned in the search results, but it would consist of a benzyl group attached to a cyclopropyl ethanamine .Physical And Chemical Properties Analysis

Acetic acid is a colorless liquid with a pungent vinegar odor and sour taste . It boils at 391K and has a density of 1.049 g/cm³ . The physical and chemical properties of N-benzyl-1-cyclopropylethanamine are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

- Drought Stress Tolerance in Plants:

N-Benzyl-1-cyclopropylethanamine

N-Benzyl-1-cyclopropylethanamine is a compound with potential applications, although research on it is limited. Here’s what we know:

- Biological and Clinical Activity :

Wirkmechanismus

Target of Action

Acetic Acid: Acetic acid, also known as ethanoic acid, is a simple carboxylic acid. It primarily targets bacteria and fungi, acting as an antimicrobial agent . It is used to treat infections in the ear canal .

N-benzyl-1-cyclopropylethanamine: The primary targets of N-benzyl-1-cyclopropylethanamine are not well-documented in the literature

Mode of Action

Acetic Acid: Acetic acid acts as a counterirritant and reagent . When acid is added, the protons of the acid that are released will be removed by the acetate ions to form an acetic acid molecule .

N-benzyl-1-cyclopropylethanamine: The mode of action of N-benzyl-1-cyclopropylethanamine is not well-documented in the literature

Biochemical Pathways

Acetic Acid: Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It is involved in various biochemical pathways. For instance, it is a major end product of bacterial fermentation of fiber in the gut . It is also generated within all cells by deacetylation reactions .

N-benzyl-1-cyclopropylethanamine: The biochemical pathways involving N-benzyl-1-cyclopropylethanamine are not well-documented in the literature

Pharmacokinetics

Acetic Acid: Acetic acid is used locally, occasionally internally . It is used for urologic irrigation only . The dosage and administration depend on the condition being treated .

N-benzyl-1-cyclopropylethanamine: The pharmacokinetics of N-benzyl-1-cyclopropylethanamine are not well-documented in the literature

Result of Action

Acetic Acid: The result of acetic acid’s action is the treatment of infections caused by bacteria or fungus . It also has a role in the regulation of glucose metabolism .

N-benzyl-1-cyclopropylethanamine: The molecular and cellular effects of N-benzyl-1-cyclopropylethanamine’s action are not well-documented in the literature

Action Environment

Acetic Acid: Environmental factors can influence the action, efficacy, and stability of acetic acid. Improper disposal or unintentional spills of acetic acid can lead to water pollution, posing substantial dangers to aquatic ecosystems . Acetic acid vapors may be emitted into the air during its handling, storage, and transportation, which would add to air pollution .

Eigenschaften

IUPAC Name |

acetic acid;N-benzyl-1-cyclopropylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.C2H4O2/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11;1-2(3)4/h2-6,10,12-13H,7-9H2,1H3;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAIQFOMFXTTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCC2=CC=CC=C2.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

acetic acid;N-benzyl-1-cyclopropylethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)

![8-Bromo-7-[3-(5-chloro-2-methylanilino)propyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione](/img/structure/B2813890.png)

![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813894.png)

![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2813897.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2813901.png)

![4,6-Diazaspiro[2.4]heptan-5-one,4-methyl-](/img/structure/B2813902.png)